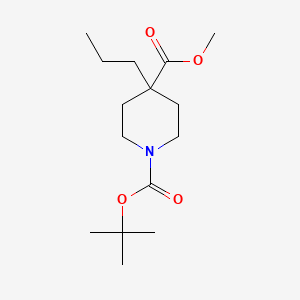
1-tert-ブチル 4-メチル 4-プロピルピペリジン-1,4-ジカルボン酸
概要
説明
1-Tert-butyl 4-methyl 4-propylpiperidine-1,4-dicarboxylate is a chemical compound with the molecular formula C15H27NO4 and a molecular weight of 285.38 g/mol . It is a derivative of piperidine, a six-membered ring containing one nitrogen atom, and is characterized by the presence of tert-butyl, methyl, and propyl groups attached to the piperidine ring.
科学的研究の応用
1-Tert-butyl 4-methyl 4-propylpiperidine-1,4-dicarboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.
Industry: It is used in the development of specialty chemicals and materials, including polymers and coatings.
準備方法
The synthesis of 1-tert-butyl 4-methyl 4-propylpiperidine-1,4-dicarboxylate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available piperidine derivatives.
Reaction Conditions: The tert-butyl group is introduced via tert-butyl chloroformate in the presence of a base such as triethylamine. The methyl and propyl groups are introduced through alkylation reactions using appropriate alkyl halides.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to achieve high purity.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated purification systems to enhance efficiency and yield.
化学反応の分析
1-Tert-butyl 4-methyl 4-propylpiperidine-1,4-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using reagents like lithium aluminum hydride can convert the ester groups to alcohols.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Alkyl halides, sulfonates.
Major products formed from these reactions include carboxylic acids, ketones, alcohols, and substituted piperidine derivatives.
作用機序
The mechanism of action of 1-tert-butyl 4-methyl 4-propylpiperidine-1,4-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
類似化合物との比較
1-Tert-butyl 4-methyl 4-propylpiperidine-1,4-dicarboxylate can be compared with other similar compounds, such as:
1-tert-Butyl 4-methyl 4-methylpiperidine-1,4-dicarboxylate: This compound has a similar structure but with a methyl group instead of a propyl group, leading to different chemical and biological properties.
tert-Butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate:
1-(tert-Butyl) 4-methyl 3-fluoropiperidine-1,4-dicarboxylate: The presence of a fluorine atom introduces unique electronic effects, influencing the compound’s reactivity and interactions.
The uniqueness of 1-tert-butyl 4-methyl 4-propylpiperidine-1,4-dicarboxylate lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
特性
IUPAC Name |
1-O-tert-butyl 4-O-methyl 4-propylpiperidine-1,4-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27NO4/c1-6-7-15(12(17)19-5)8-10-16(11-9-15)13(18)20-14(2,3)4/h6-11H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMGOLPSJOGREBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1(CCN(CC1)C(=O)OC(C)(C)C)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


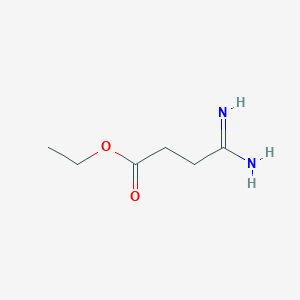
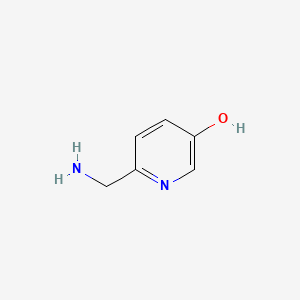
![8-Oxa-5-azaspiro[3.5]nonane](/img/structure/B1396203.png)
![(3aR,6aS)-rel-Hexahydro-1H-furo[3,4-c]pyrrole](/img/structure/B1396204.png)
![(1R,5S,6S)-rel-8-Azabicyclo[3.2.1]octan-6-ol](/img/structure/B1396205.png)
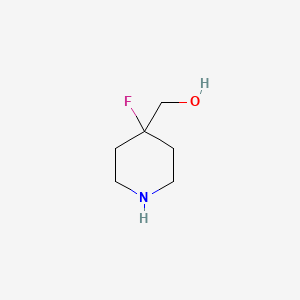
![2-Azabicyclo[2.2.2]octane-3,5-dione](/img/structure/B1396208.png)
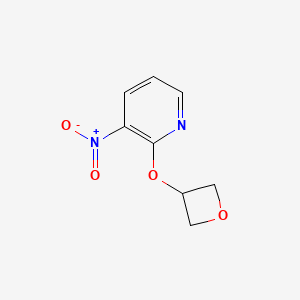
![cis-Hexahydropyrrolo[3,4-B]pyrrol-6(6AH)-one](/img/structure/B1396212.png)
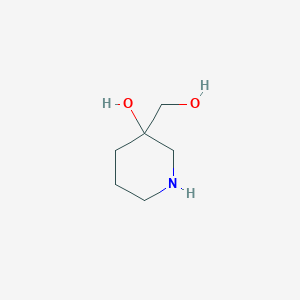
![(R,R)-3-Methyl-3,6-diaza-bicyclo[3.2.0]heptane](/img/structure/B1396216.png)

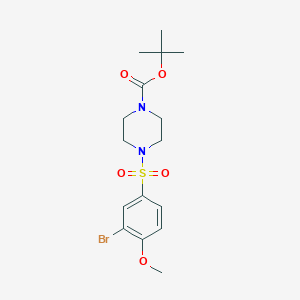
![2,3,4,5-Tetrahydrobenzo[f][1,2]thiazepine 1,1-dioxide](/img/structure/B1396219.png)
